molecular formula C29H31N3O2 B11355486 1-(4-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(4-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11355486
M. Wt: 453.6 g/mol
InChI Key: SYGIMFWMMNIVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique structure combining a methoxyphenyl group, a tetramethylphenyl group, and a benzodiazolyl group attached to a pyrrolidinone ring

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-18-14-19(2)21(4)25(20(18)3)17-32-27-9-7-6-8-26(27)30-29(32)22-15-28(33)31(16-22)23-10-12-24(34-5)13-11-23/h6-14,22H,15-17H2,1-5H3

InChI Key

SYGIMFWMMNIVFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include other benzodiazole derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of methoxyphenyl, tetramethylphenyl, and benzodiazolyl groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • Benzodiazole derivatives
  • Pyrrolidinone-containing molecules
  • Methoxyphenyl-substituted compounds
  • Tetramethylphenyl-substituted compounds

This detailed article provides a comprehensive overview of 1-(4-METHOXYPHENYL)-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.